molecular formula C11H8BrNO2 B13660611 Methyl 8-bromoisoquinoline-3-carboxylate

Methyl 8-bromoisoquinoline-3-carboxylate

Cat. No.: B13660611
M. Wt: 266.09 g/mol
InChI Key: JABCCLOZCIKLHQ-UHFFFAOYSA-N
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Description

Methyl 8-bromoisoquinoline-3-carboxylate (CAS: 1822818-07-4) is a brominated isoquinoline derivative with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . It is a methyl ester substituted at the 8-position of the isoquinoline backbone with a bromine atom. Its structural uniqueness lies in the bromine substituent, which enhances electrophilic reactivity, making it valuable in pharmaceutical synthesis, ligand design, and material science applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 8-bromoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,1H3

InChI Key

JABCCLOZCIKLHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid, followed by methylation using methanol in the presence of a catalyst . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-bromoisoquinoline-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 8-bromoisoquinoline-3-carboxylate belongs to a broader class of halogenated quinoline/isoquinoline carboxylates. Below is a detailed comparison with structurally analogous compounds, focusing on substituent positions, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1822818-07-4 C₁₁H₈BrNO₂ 266.09 8-Br, 3-COOCH₃ (methyl ester) Pharmaceutical intermediates
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 296.12 8-Br, 4-OH, 3-COOCH₂CH₃ (ethyl ester) Antibacterial agents, UV stabilizers
Methyl 7-bromoquinoline-3-carboxylate 1001756-23-5 C₁₁H₈BrNO₂ 266.09 7-Br, 3-COOCH₃ (methyl ester) Fluorescent probes, kinase inhibitors
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 1260650-59-6 C₁₂H₈BrClFNO₂ 348.56 8-Br, 4-Cl, 5-F, 3-COOCH₂CH₃ Multisubstituted drug candidates
8-Bromoquinoline-3-carboxylic acid 798545-30-9 C₁₀H₆BrNO₂ 252.07 8-Br, 3-COOH (free carboxylic acid) Precursor for metal-organic frameworks

Key Differences and Implications

Substituent Position and Reactivity: The 8-bromo substituent in this compound distinguishes it from Methyl 7-bromoquinoline-3-carboxylate (7-Br), which may exhibit altered electronic effects and regioselectivity in cross-coupling reactions . The 4-hydroxy group in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate enhances hydrogen-bonding capacity, making it suitable for antibacterial applications, unlike the methyl ester variant .

Ester Group Variation: Methyl esters (e.g., this compound) generally exhibit higher volatility and faster metabolic clearance than ethyl esters (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate), impacting pharmacokinetics .

Multisubstituted Derivatives: Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate demonstrates how additional halogens (Cl, F) improve binding affinity in enzyme inhibition studies, though synthesis costs increase significantly .

Research Findings

  • Synthetic Utility: this compound’s bromine atom facilitates Suzuki-Miyaura couplings, enabling access to diverse biaryl structures for drug discovery .
  • Comparative Stability: Ethyl esters (e.g., CAS 35975-57-6) exhibit higher thermal stability than methyl esters due to reduced steric hindrance, as noted in technical flow analyses .
  • Biological Activity: Methyl 7-bromoquinoline-3-carboxylate (CAS 1001756-23-5) shows superior fluorescence quantum yield compared to the 8-bromo isomer, highlighting substituent-position-dependent photophysical properties .

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